HPPD Enzyme Inhibition: A Non-Opioid Target Engagement Absent in Classic Prodine Analogs
AB-33 demonstrates measurable inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 90 nM . HPPD is a key enzyme in tyrosine catabolism and a validated therapeutic target for hereditary tyrosinemia type I and herbicide development. In contrast, desmethylprodine (MPPP) and related 4-arylpiperidine opioid analgesics have not been reported to inhibit HPPD at comparable concentrations. This off-target enzyme activity is uniquely associated with the phenoxybutynyl N-substituent present in AB-33.
| Evidence Dimension | HPPD enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | Desmethylprodine / classic prodine analogs: no reported HPPD inhibition |
| Quantified Difference | Unique target engagement not observed in comparator class (qualitative difference; direct head-to-head quantification unavailable from same assay) |
| Conditions | In vitro enzyme inhibition assay using 4-hydroxyphenylpyruvate dioxygenase purified from pig liver |
Why This Matters
This uniquely positions AB-33 as a chemical probe for studying HPPD biology or tyrosine metabolism, an application entirely absent for generic prodine analogs.
- [1] BindingDB. (2012). BDBM50403928 (CHEMBL307048): IC50 90 nM against 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403928 View Source
